molecular formula C8H6ClF3N2O B14073699 Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- CAS No. 90926-28-6

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-

Cat. No.: B14073699
CAS No.: 90926-28-6
M. Wt: 238.59 g/mol
InChI Key: FUHIWAVIDSNBSQ-UHFFFAOYSA-N
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Description

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted urea derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

90926-28-6

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6ClF3N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

FUHIWAVIDSNBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)Cl

Origin of Product

United States

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